



Application Notes and Protocols for JNJ- 42153605 Administration in Mice

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Compound of Interest					
Compound Name:	JNJ-42153605				
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These application notes provide a comprehensive guide to the in vivo administration of **JNJ-42153605** in mice, covering its mechanism of action, formulation, administration protocols, and expected efficacy in a preclinical model of psychosis.

Introduction

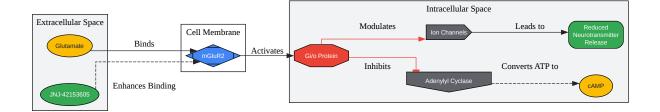
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. The mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[3] Activation of mGluR2 is a promising therapeutic strategy for psychiatric disorders such as schizophrenia, where glutamate signaling is dysregulated.[3] In preclinical studies, **JNJ-42153605** has demonstrated efficacy in rodent models relevant to antipsychotic activity.[1][2]

Mechanism of Action: mGluR2 Signaling Pathway

JNJ-42153605 positively modulates the mGluR2, which is coupled to the Gi/o protein. Upon binding of glutamate, which is enhanced by **JNJ-42153605**, the Gi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The activated G-protein can also directly regulate the function of ion channels, leading to a reduction in neurotransmitter release. This



mechanism is particularly relevant in the context of schizophrenia, as it can temper the excessive glutamate release implicated in the disorder.



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mGluR2 signaling pathway modulated by JNJ-42153605.

Data Presentation Efficacy in Phencyclidine-Induced Hyperlocomotion Model

JNJ-42153605 has been shown to reverse the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP) in mice, a widely used preclinical model for screening potential antipsychotics.[1][2]

Parameter	Value	Species	Route of Administration	Reference
ED50	5.4 mg/kg	Mouse	Subcutaneous (s.c.)	[1][2]

Dosing in Memantine-Induced Brain Activation Model

JNJ-42153605 has also been evaluated in a model of memantine-induced brain activation in mice.



Dose Administered	Effect	Species	Route of Administration	Reference
2.5 mg/kg	Reversal of memantine-induced brain activation	Mouse	Subcutaneous (s.c.)	[3]
10 mg/kg	Reversal of memantine- induced brain activation	Mouse	Subcutaneous (s.c.)	[3]

Experimental Protocols Vehicle Formulation

A published study has utilized a cyclodextrin-based vehicle for the subcutaneous administration of **JNJ-42153605** in mice.[3]

Materials:

- JNJ-42153605 powder
- Hydroxypropyl-β-cyclodextrin (HP-β-CD)
- Hydrochloric acid (HCl), 1N solution
- Sterile water for injection

Procedure:

- Calculate the required amount of JNJ-42153605 and HP-β-CD for the desired final concentration and volume. A 10% or 20% HP-β-CD solution can be used.[3]
- In a sterile container, dissolve the HP-β-CD in the sterile water.
- Slowly add the **JNJ-42153605** powder to the HP-β-CD solution while stirring.



- Add 1 equivalent of hydrochloric acid to aid in dissolution.[3]
- Continue to stir until the **JNJ-42153605** is completely dissolved.
- The final solution should be clear and stored at room temperature, protected from light.[3]
- The respective vehicle solution (without JNJ-42153605) should be used as a control.[3]

Subcutaneous Administration Protocol

The following is a standard protocol for subcutaneous injection in mice.

Materials:

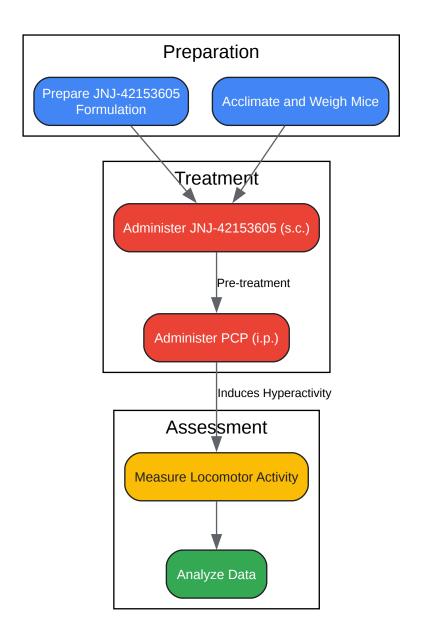
- Mouse restraint device (optional)
- 27-30 gauge sterile needle
- 1 mL sterile syringe
- 70% ethanol
- JNJ-42153605 formulation

Procedure:

- Prepare the JNJ-42153605 formulation and draw the required volume into the syringe. A typical injection volume is 10 mL/kg.[3]
- Securely restrain the mouse. This can be done by grasping the loose skin at the scruff of the neck.
- Wipe the injection site (the dorsal midline, between the shoulder blades) with 70% ethanol.
- · Lift the skin to form a "tent".
- Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
- Gently aspirate to ensure the needle is not in a blood vessel.



- Slowly inject the solution.
- Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.



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Experimental workflow for a phencyclidine-induced hyperlocomotion study.

Pharmacokinetics and Toxicology



To date, detailed pharmacokinetic and toxicology data for **JNJ-42153605** specifically in mice have not been extensively published in the public domain. One study noted that treatment with 20 mg/kg p.o. of **JNJ-42153605** in rats resulted in a small but statistically significant effect on rotarod performance at 30 and 60 minutes post-administration, with full recovery observed at 90 minutes.[3] As with any investigational compound, appropriate safety and toxicology studies should be conducted to determine the therapeutic window and potential adverse effects.

Conclusion

JNJ-42153605 is a valuable research tool for investigating the therapeutic potential of mGluR2 positive allosteric modulation. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in mice to further elucidate its pharmacological profile and potential as a novel antipsychotic agent. Researchers should adhere to best practices in animal care and handling and ensure all experimental procedures are approved by their institutional animal care and use committee.

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